DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE is an organic compound with the molecular formula C10H17N3O5 It is a derivative of malonic acid and is characterized by the presence of acetylhydrazino and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE typically involves the reaction of diethyl malonate with hydrazine derivatives. One common method is the condensation reaction between diethyl malonate and 2-acetylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the hydrazine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetylhydrazino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE involves its interaction with various molecular targets. The acetylhydrazino and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
DIETHYL MALONATE: A simpler derivative of malonic acid, used in similar synthetic applications.
DIETHYL 2-[(2-METHYLHYDRAZINO)(AMINO)METHYLENE]MALONATE: A related compound with a methyl group instead of an acetyl group.
DIETHYL 2-[(2-PHENYLHYDRAZINO)(AMINO)METHYLENE]MALONATE: A derivative with a phenyl group, exhibiting different chemical properties.
Uniqueness
DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE is unique due to the presence of both acetylhydrazino and amino groups, which confer distinct reactivity and potential biological activities
Properties
IUPAC Name |
ethyl (E)-2-[(Z)-N'-acetamidocarbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5/c1-4-17-9(15)7(10(16)18-5-2)8(11)13-12-6(3)14/h15H,4-5H2,1-3H3,(H2,11,13)(H,12,14)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZUJYOTYCVCG-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NNC(=O)C)N)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N\NC(=O)C)\N)/C(=O)OCC)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.